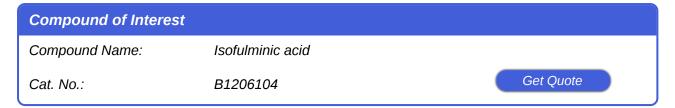


# discovery of isofulminic acid through rotational spectroscopy

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An in-depth guide to the discovery of **isofulminic acid** (HONC) through the synergistic application of high-level quantum chemical calculations and precision rotational spectroscopy. This document details the theoretical predictions, experimental protocols, and spectroscopic data that led to the first definitive identification of this high-energy molecule.

# Introduction: The Quest for Isofulminic Acid

The CHNO family of isomers, comprising isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and **isofulminic acid** (HONC), has long been a subject of significant interest in chemistry and astrophysics.[1][2] These molecules are composed of the four most common biogenic elements and serve as important benchmarks for understanding chemical bonding and structure.[1] While HNCO, HOCN, and HCNO had been previously identified in the gas phase, the most energetic and elusive isomer, **isofulminic acid** (HONC), remained undetected until a combined theoretical and experimental effort successfully characterized it.[1][2]

**Isofulminic acid** is predicted to be the least stable of the four isomers, lying approximately 84 kcal/mol higher in energy than the most stable form, isocyanic acid (HNCO).[1][2][3] Its definitive spectroscopic detection was accomplished through Fourier transform microwave (FTM) spectroscopy, guided by sophisticated ab initio calculations.[1][3][4] This discovery not only completed the spectroscopic characterization of the fundamental CHNO isomers but also highlighted the power of rotational spectroscopy in identifying reactive and transient species.



# Theoretical Predictions: Paving the Way for Discovery

Prior to its detection, high-level quantum chemical calculations were instrumental in predicting the properties of HONC, which were crucial for guiding the laboratory search. The all-electron coupled-cluster method with single, double, and perturbative triple excitations [CCSD(T)] was employed to determine the molecule's equilibrium geometry, rotational constants, and dipole moment.[1][2]

These theoretical calculations predicted that HONC is an almost prolate symmetric top with a large dipole moment, making it a strong candidate for detection by rotational spectroscopy.[1] The predicted rotational constants were accurate enough to narrow the search window for the experimentalists significantly.

## **Calculated Molecular Properties**

The theoretical calculations provided key insights into the expected characteristics of **isofulminic acid**.

Property	Calculated Value	Method/Basis Set
Relative Energy (above HNCO)	+84.2 kcal/mol (29464 cm <sup>-1</sup> )	CCSD(T)/aug-cc-pCVQZ
Dipole Moment (µ)	3.487 D	CCSD(T)/cc-pCV5Z
Barrier to Linearity	47.9 kcal/mol (16761 cm <sup>-1</sup> )	CCSD(T)/aug-cc-pCVQZ

Table 1: Theoretically predicted properties of **isofulminic acid** (HONC). Data sourced from Mladenović et al. (2009).[1][2]

### **CHNO Isomer Energy Relationship**

The following diagram illustrates the theoretically calculated energy hierarchy of the four stable CHNO isomers.

Figure 1. Energy hierarchy of the four CHNO isomers.



# Experimental Protocol: Detection via Rotational Spectroscopy

The laboratory detection of **isofulminic acid** was achieved using a Fourier transform microwave (FTM) spectrometer.[1][3] This technique is highly sensitive and provides the ultrahigh resolution necessary to resolve the rotational transitions and their hyperfine structure.

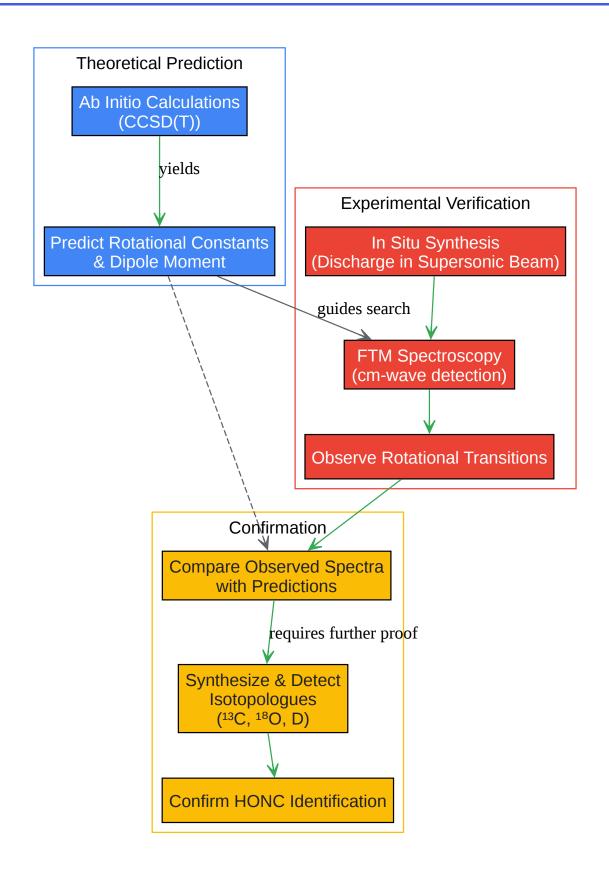
#### **Generation of Isofulminic Acid**

**Isofulminic acid** was synthesized in situ in a supersonic molecular beam. A precursor gas mixture was subjected to a small electrical discharge within the throat of a supersonic nozzle. The specific precursors used in the discovery experiment were not explicitly detailed in the primary publication, but the method involves creating a plasma that allows for the formation of exotic and high-energy species like HONC. The subsequent rapid expansion and cooling of the gas mixture into a vacuum chamber stabilizes these transient molecules, allowing for their spectroscopic measurement.

# **Spectroscopic Measurement**

The experimental workflow for the detection and confirmation of HONC is outlined below.





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Figure 2. Experimental workflow for the discovery of HONC.



- Supersonic Expansion: A gas mixture is pulsed into a high-vacuum chamber through a
  nozzle, creating a supersonic molecular beam. This process cools the molecules to just a
  few kelvins, simplifying the rotational spectrum by populating only the lowest energy levels.
- Microwave Excitation: A short, high-power microwave pulse is broadcast into the chamber, polarizing the molecules that have a rotational transition resonant with the microwave frequency.
- Signal Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay). This signal is detected, amplified, and Fourier transformed to yield a frequency-domain spectrum of extremely high resolution.
- Isotopic Substitution: To confirm the identification, the experiment was repeated using precursors enriched with carbon-13, oxygen-18, and deuterium. The detection of the corresponding isotopologues with their predicted shifts in rotational constants provided unambiguous proof of the discovery of HONC.[1][4][5]

# **Results: Spectroscopic Data and Analysis**

The fundamental rotational transitions for HONC and three of its isotopic species were detected in the centimeter-wave band.[1][5] The high resolution of the FTM spectrometer allowed for the measurement of the nitrogen and deuterium nuclear quadrupole hyperfine structure, further confirming the molecular structure.

#### **Rotational and Quadrupole Coupling Constants**

The experimentally derived spectroscopic constants for the main isotopologue of HONC are presented below and show excellent agreement with the theoretical predictions.



Parameter	Experimental Value (MHz)		
Rotational Constants			
A	490000 (estimated)		
В	11361.3523(14)		
С	11091.2290(14)		
Quadrupole Coupling Constants			
χαα ( <sup>14</sup> N)	0.3854(21)		
χbb ( <sup>14</sup> N)	-1.4555(27)		
χcc ( <sup>14</sup> N)	1.0701(27)		

Table 2: Experimental spectroscopic constants for the ground state of HONC. The A rotational constant could not be determined from the measured Ka=0 transitions and is estimated from theory. Uncertainties are given in parentheses in units of the last significant digit. Data sourced from Mladenović et al. (2009).[1]

### **Data for HONC Isotopologues**

The detection of isotopic species was crucial for confirming the elemental composition and structure of the molecule.

Isotopologue	Bo (MHz)	C <sub>0</sub> (MHz)
HONC	11361.3523	11091.2290
H <sup>18</sup> ONC	10729.9806	10486.2709
HO <sup>13</sup> NC	11342.3852	11073.4759
DONC	10373.1979	9970.5283

Table 3: Experimentally determined ground-state rotational constants (B and C) for HONC and its isotopologues. Data sourced from Mladenović et al. (2009).[1]



#### Conclusion

The discovery of **isofulminic acid** was a landmark achievement, made possible by the close integration of ab initio theory and experimental rotational spectroscopy.[1][2][3] The precise predictions from quantum chemical calculations were essential in guiding the successful, high-resolution microwave spectroscopy experiment. The collected data provide a definitive characterization of this high-energy molecule and complete the set of the four fundamental CHNO isomers. As a highly polar molecule, HONC is also a candidate for future detection in interstellar space, which could provide new insights into the chemistry of star-forming regions. [1][3][4]

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